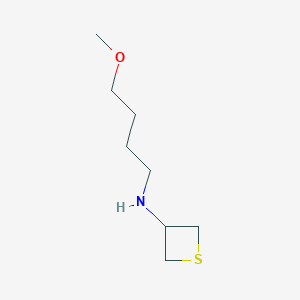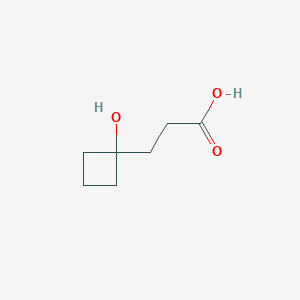
3-(1-Hydroxycyclobutyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-Hydroxycyclobutyl)propanoic acid is an organic compound with the molecular formula C₇H₁₂O₃ It features a cyclobutane ring substituted with a hydroxyl group and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxycyclobutyl)propanoic acid typically involves the cyclization of appropriate precursors followed by functional group transformations. One common method includes the cyclization of a suitable diene or dihalo compound to form the cyclobutane ring, followed by hydroxylation and subsequent carboxylation to introduce the hydroxyl and carboxylic acid groups, respectively.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, likely due to its specialized applications. large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and pressures.
化学反応の分析
Types of Reactions: 3-(1-Hydroxycyclobutyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate the substitution of the hydroxyl group.
Major Products:
Oxidation: Formation of 3-(1-oxocyclobutyl)propanoic acid.
Reduction: Formation of 3-(1-hydroxycyclobutyl)propanol.
Substitution: Formation of 3-(1-chlorocyclobutyl)propanoic acid or similar derivatives.
科学的研究の応用
3-(1-Hydroxycyclobutyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition or as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 3-(1-Hydroxycyclobutyl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyl and carboxylic acid groups can form hydrogen bonds or ionic interactions with target molecules, influencing their function and stability.
類似化合物との比較
Cyclobutane-1,1-dicarboxylic acid: Similar in having a cyclobutane ring with carboxylic acid groups.
3-(1-Hydroxycyclopentyl)propanoic acid: Similar structure but with a cyclopentane ring instead of cyclobutane.
3-(1-Hydroxycyclohexyl)propanoic acid: Similar structure but with a cyclohexane ring.
Uniqueness: 3-(1-Hydroxycyclobutyl)propanoic acid is unique due to the presence of the cyclobutane ring, which imparts distinct steric and electronic properties compared to its cyclopentane and cyclohexane analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
特性
分子式 |
C7H12O3 |
|---|---|
分子量 |
144.17 g/mol |
IUPAC名 |
3-(1-hydroxycyclobutyl)propanoic acid |
InChI |
InChI=1S/C7H12O3/c8-6(9)2-5-7(10)3-1-4-7/h10H,1-5H2,(H,8,9) |
InChIキー |
MRJLFSVCKOUTFW-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


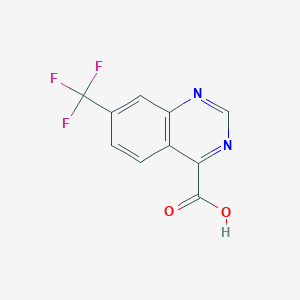
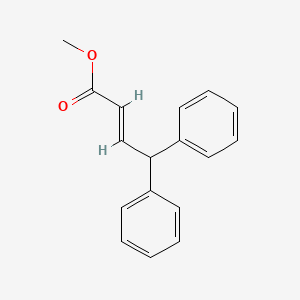

![(R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13013198.png)
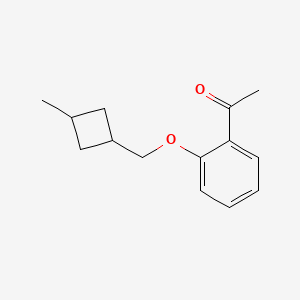
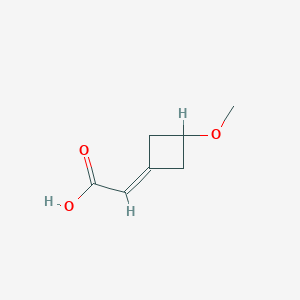
![Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate](/img/structure/B13013212.png)
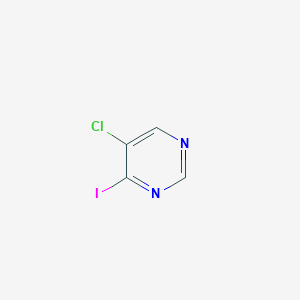
![2-Oxaspiro[3.3]heptane-6-carboxylicacid,sodiumsalt](/img/structure/B13013217.png)

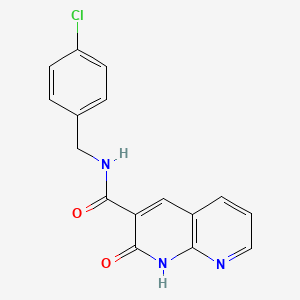
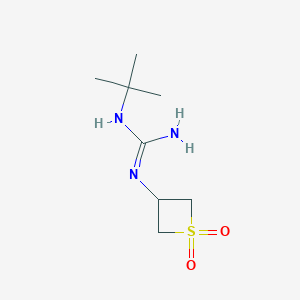
![tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13013257.png)
